5-(Ethoxymethyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-(ethoxymethyl)-3-pyrrolidin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-2-13-6-8-11-9(12-14-8)7-3-4-10-5-7/h7,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEFGYHUXFWFLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NC(=NO1)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Ethoxymethyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including anticancer, antibacterial, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure
The compound features a unique oxadiazole ring fused with a pyrrolidine moiety, which is critical for its biological activity. The general structure can be represented as follows:
Anticancer Activity
Recent studies have indicated that derivatives of 1,2,4-oxadiazoles exhibit potent anticancer properties. For instance, compounds similar to 5-(Ethoxymethyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole have been evaluated against various cancer cell lines.
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HEPG2 | 1.18 ± 0.14 | |
| Compound B | MCF7 | 2.36 | |
| Compound C | SW1116 | 0.2757 |
The above table illustrates the effectiveness of certain oxadiazole derivatives in inhibiting cancer cell proliferation. The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values representing higher potency.
Antibacterial Activity
5-(Ethoxymethyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has also shown promising antibacterial activity. Research indicates that related compounds can disrupt bacterial cell membranes, leading to cell lysis.
Case Study: Antibacterial Mechanism
In a study evaluating the antibacterial properties of oxadiazole derivatives, it was found that these compounds could significantly inhibit the growth of Gram-positive and Gram-negative bacteria through membrane disruption mechanisms .
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives has been highlighted in various studies. These compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO).
Table 2: Anti-inflammatory Effects of Related Compounds
This table summarizes the anti-inflammatory effects observed in different studies, showcasing the potential therapeutic applications of these compounds in inflammatory diseases.
The biological activities of 5-(Ethoxymethyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole are believed to be mediated through several mechanisms:
- Enzyme Inhibition : Many oxadiazole derivatives act as inhibitors for key enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells.
- Apoptosis Induction : The ability to trigger apoptosis in malignant cells has been a focal point of research .
Comparison with Similar Compounds
5-Ethyl-3-[(3-pyrrolidinylmethoxy)methyl]-1,2,4-oxadiazole
- Structural Features : Replaces the ethoxymethyl group with an ethyl chain and introduces a pyrrolidinylmethoxy substituent.
- The additional pyrrolidinylmethoxy moiety may increase steric hindrance, affecting binding to targets.
- Applications : Primarily used in medicinal chemistry for its balanced lipophilicity and hydrogen-bonding capacity .
3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole Derivatives
- Structural Features : Simplifies the molecule by removing the 5-position substituent (e.g., ethoxymethyl).
- Key Differences : The absence of a 5-substituent reduces molecular complexity and may diminish target affinity.
- Biological Activity : Such derivatives are often explored as intermediates for further functionalization due to their minimal steric bulk .
5-Aryl-3-((Quinolin-8-ylsulfonyl)methyl)-1,2,4-oxadiazoles
- Structural Features: Substitutes the ethoxymethyl group with a bulky quinolin-8-ylsulfonylmethyl group.
- This modification is associated with improved inhibition of tyrosine kinase EGFR in cancer cell lines (e.g., MCF-7, A-549) .
- Applications : Demonstrated superior anticancer activity compared to simpler alkyl-substituted oxadiazoles .
5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole
- Structural Features : Features a chlorothiophene at position 5 and a trifluoromethylphenyl group at position 3.
- Key Differences : The trifluoromethyl group enhances metabolic stability, while the chlorothiophene contributes to π-π stacking interactions.
- Biological Activity : Acts as a potent apoptosis inducer in breast and colorectal cancer cells by targeting TIP47 (IGF II receptor binding protein) .
Comparative Analysis of Key Properties
*Estimated based on substituent contributions.
Research Findings and Implications
- Role of Substituents: Ethoxymethyl vs. Ethyl: Ethoxymethyl improves water solubility but may reduce membrane permeability compared to ethyl . Pyrrolidinyl Groups: The pyrrolidin-3-yl group enhances binding to targets with acidic residues (e.g., ATP-binding pockets in kinases) . Bulky Groups (Quinolin-8-ylsulfonyl): Increase target specificity but may limit blood-brain barrier penetration .
Synthetic Routes :
- The target compound can be synthesized via cyclization of acylated precursors, similar to methods used for 5-acetonyl-3-substituted oxadiazoles (e.g., using DMF/MeCN and TMSCl) .
Preparation Methods
This method allows for the selective introduction of the ethoxymethyl group at the 5-position while the pyrrolidin-3-yl substituent is installed via the amidoxime or hydrazide precursor.
Oxidative Heterocyclization of Substituted Semicarbazones
Another efficient route involves the oxidative cyclization of semicarbazone derivatives containing the pyrrolidin-3-yl moiety. Using visible-light photocatalysis with eosin-Y as a catalyst and atmospheric oxygen as the oxidant, substituted 1,2,4-oxadiazoles can be synthesized rapidly and with high yields (up to 94%) under mild conditions. This method is advantageous due to:
- Mild reaction conditions (room temperature, visible light)
- Use of environmentally benign oxidants (oxygen)
- High regioselectivity and yields
This approach could be adapted for the synthesis of 5-(Ethoxymethyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole by selecting appropriate semicarbazone precursors bearing the ethoxymethyl group.
Cyclization via Acylhydrazides and Alkylation
The synthesis can also proceed via acylhydrazides derived from pyrrolidin-3-yl carboxylic acid derivatives. These acylhydrazides undergo ring closure in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or carbodiimide reagents (e.g., EDC·HCl), facilitating the formation of the oxadiazole ring.
- The ethoxymethyl group can be introduced either prior to or after cyclization by alkylation of the oxadiazole intermediate.
- This method offers regioselectivity and high yields, with the advantage of using milder reagents compared to classical dehydrating agents.
Reaction Conditions and Optimization
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Amidoxime alkylation + cyclization | Amidoxime, ethoxymethyl halide, base, acid/base cyclization | 70-85 | Selective substitution, straightforward | Requires preparation of amidoxime |
| Photocatalytic oxidative cyclization | Semicarbazone, eosin-Y, visible light, O2 | 90-94 | Mild, eco-friendly, high yield | Requires photocatalyst setup |
| Acylhydrazide cyclization + alkylation | Acylhydrazide, POCl3 or EDC·HCl, alkylating agent | 75-90 | Regioselective, high yield, versatile | Use of dehydrating agents |
Detailed Research Findings
Photocatalytic Approach: Kapoorr et al. demonstrated the synthesis of substituted oxadiazoles via eosin-Y catalyzed oxidative heterocyclization of semicarbazones under visible light and atmospheric oxygen, yielding products with up to 94% efficiency. This method is promising for synthesizing 5-(Ethoxymethyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole analogs.
EDC·HCl-Mediated Cyclization: Yang et al. reported regioselective cyclization of thiosemicarbazides using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC·HCl) as an effective desulfurizing and cyclizing agent, producing 1,2,4-oxadiazoles with high yield and selectivity. This reagent can be applied for the preparation of the target compound with controlled substitution.
Acylhydrazide Route: Koparir et al. described the synthesis of 5-substituted oxadiazole-2-thiols via reaction of acylhydrazides with carbon disulfide followed by acidification, which can be adapted for oxadiazole synthesis with ethoxymethyl groups by modifying the acylhydrazide precursors.
Summary Table of Preparation Routes
| Route | Starting Materials | Key Steps | Typical Yield | Notes |
|---|---|---|---|---|
| Amidoxime + Ethoxymethyl Halide | Nitrile → Amidoxime, ethoxymethyl halide | Alkylation, cyclization | 70-85% | Straightforward, selective substitution |
| Photocatalytic Oxidative Cyclization | Semicarbazone, eosin-Y, O2, visible light | Oxidative cyclization | 90-94% | Mild, eco-friendly, high yield |
| Acylhydrazide + Dehydrating Agent | Acylhydrazide, POCl3 or EDC·HCl | Cyclization, alkylation | 75-90% | Regioselective, versatile |
Q & A
Q. Characterization :
- 1H/13C NMR : Confirm regiochemistry and substitution patterns (e.g., δ 8.86 ppm for pyridyl protons in oxadiazole derivatives) .
- HPLC : Assess purity (>95% preferred) .
- Elemental analysis : Verify stoichiometry .
Advanced: How do molecular docking studies predict the interaction of this compound with biological targets?
Methodological Answer:
Docking studies use software like AutoDock Vina to simulate binding to enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6). Key steps:
Target preparation : Retrieve and optimize the 3D structure of the target protein.
Ligand preparation : Generate 3D conformers of the oxadiazole derivative.
Grid parameterization : Define binding pockets (e.g., active sites of fungal enzymes) .
Scoring : Calculate binding energy (ΔG). For example, analogs like (E)-5-(2-(5-bromothiophen-2-yl)vinyl)-1,2,4-oxadiazoles showed ΔG = −19.10 kcal/mol against SARS-CoV-2 targets .
Challenges : False positives due to conformational flexibility; validate with in vitro assays.
Basic: What analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- NMR spectroscopy :
- 1H NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and ethoxymethyl groups (δ 1.3–1.5 ppm for CH3, δ 3.4–3.7 ppm for OCH2) .
- 13C NMR : Confirm oxadiazole carbons (δ 165–175 ppm) and pyrrolidine N-CH2 (δ 45–55 ppm) .
- IR spectroscopy : Detect C=N (1600–1680 cm⁻¹) and C-O-C (1100–1250 cm⁻¹) stretches .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ with <5 ppm error) .
Advanced: What structure-activity relationships (SAR) govern the anticancer activity of this compound?
Methodological Answer:
Key SAR findings from analogs:
- 5-Substituents : Bulky groups (e.g., 3-chlorothiophene) enhance apoptosis induction by stabilizing interactions with TIP47, an IGF II receptor-binding protein .
- 3-Substituents : Aromatic rings (e.g., pyridyl) improve cellular uptake and target affinity. Replacing phenyl with pyridyl increased potency in colorectal cancer models .
- Oxadiazole core : Rigidity is critical; replacing it with isosteres (e.g., 1,3,4-thiadiazole) reduces activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
